molecular formula C14H20N2O3 B8008051 4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one

4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one

Cat. No. B8008051
M. Wt: 264.32 g/mol
InChI Key: VRRFLEAHVFVBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Designer Drug Analysis : Compounds like 4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one have been analyzed for their potential as designer drugs. For instance, a study focused on the mass spectrometric properties of dimethoxybenzyl-N-methylpiperazines, substances related to designer modifications of benzylpiperazine drugs (Abdel-Hay, Deruiter, & Clark, 2013).

  • Chemical Synthesis and Characterization : Research has been conducted on the synthesis and characterization of compounds with structural similarities to this compound. For example, studies have investigated the synthesis and properties of various piperazine-based compounds and their derivatives (Amudha, Thirumavalavan, & Kandaswamy, 1999).

  • Biological Activities and Potential Therapeutics : Some derivatives of this compound have been evaluated for their biological activities and potential as therapeutics. This includes studies on their antioxidant capacities, interactions with various proteins, and potential applications in conditions like Alzheimer's disease (Saadeh et al., 2017).

  • Radiochemistry Applications : Certain derivatives have been studied for their applications in radiochemistry, such as in the synthesis of potent nonpeptide antagonists for medical imaging (Mäding et al., 2006).

  • Antitumor Activity : Research has been conducted on similar compounds for their potential antitumor activity, such as in the study of pyrido[2,3-d]pyrimidines (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

  • Gastric Antisecretory Activity : Studies have also looked into the potential of related compounds for gastric antisecretory activity, indicating possible applications in gastrointestinal disorders (Terauchi et al., 1997).

properties

IUPAC Name

4-[(2,4-dimethoxyphenyl)methyl]-3-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10-14(17)15-6-7-16(10)9-11-4-5-12(18-2)8-13(11)19-3/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRFLEAHVFVBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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